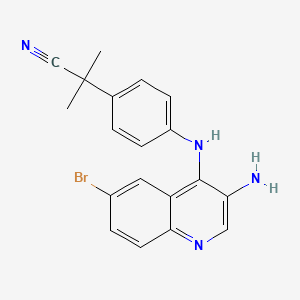

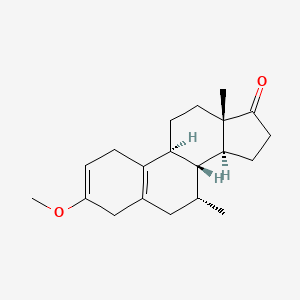

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Descripción general

Descripción

The compound “2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile” is a complex organic molecule that contains a quinoline moiety . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .

Synthesis Analysis

While the specific synthesis process for this compound is not available, quinoline derivatives are generally synthesized by chemists through new strategies on par with the reported methods .Aplicaciones Científicas De Investigación

Synthesis of PI3K/mTOR Inhibitors : Lei et al. (2015) described the synthesis of a compound closely related to your query, which is used as an important intermediate in PI3K/mTOR inhibitors. They optimized the synthetic method, which could be useful for synthesizing NVP-BEZ235 derivatives, a notable PI3K/mTOR inhibitor (Fei Lei et al., 2015).

Potential as Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) explored the synthesis of 2-aryl-6-bromoquinolines, which can be converted to 6-amino derivatives, including the compound . They investigated their potential use as fluorescent brightening agents (D. W. Rangnekar & G. Shenoy, 1987).

Pharmacological Activities of Derivatives : Rajveer et al. (2010) synthesized 6-bromoquinazolinone derivatives, known for their anti-inflammatory, analgesic, and antibacterial properties. These derivatives, related to your compound of interest, were tested for various pharmacological activities (Ch. Rajveer et al., 2010).

Antimicrobial Activity : Patel et al. (2006) focused on synthesizing newer quinazolinones, including bromo derivatives, and evaluated their antimicrobial activity. This could suggest a potential application of your compound in antimicrobial research (J. A. Patel et al., 2006).

Antimalarial Properties : Werbel et al. (1986) synthesized a series of compounds, including quinoline derivatives, demonstrating significant antimalarial potency in various models, suggesting a potential application for your compound in antimalarial research (L. M. Werbel et al., 1986).

Synthesis and Biomolecular Binding Properties : Bonacorso et al. (2018) reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are structurally related to your compound. They examined their photophysics and biomolecular binding properties, indicating potential applications in material science and biochemistry (H. Bonacorso et al., 2018).

Mecanismo De Acción

Target of Action

Quinoline derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . This suggests that 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile may have a similar mode of action.

Biochemical Pathways

These could potentially include pathways involved in DNA synthesis and repair, cell division, and protein synthesis .

Result of Action

Given the known activities of quinoline derivatives, it is likely that the compound has antimicrobial, antimalarial, and potentially anticancer effects .

Propiedades

IUPAC Name |

2-[4-[(3-amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4/c1-19(2,11-21)12-3-6-14(7-4-12)24-18-15-9-13(20)5-8-17(15)23-10-16(18)22/h3-10H,22H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQNIUZKXMCFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655021 | |

| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915019-52-2 | |

| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbonic acid, 4-[2-[[2-(acetylamino)-4-(methylthio)-1-oxobutyl]amino]ethyl]-1,2-phenylene diethyl e](/img/no-structure.png)

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)